3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-bromobenzaldehyde with phenoxymethyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound . The reaction is usually carried out at room temperature and does not require a catalyst, making it an efficient and straightforward process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives of the triazolothiadiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.
Substitution: Substituted triazolothiadiazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular processes . Additionally, the presence of the bromine atom and the triazolothiadiazole ring system enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound of the triazole ring system, known for its antifungal and antimicrobial properties.
1,3,4-Thiadiazole: A parent compound of the thiadiazole ring system, widely studied for its diverse biological activities.
3-(2-Chlorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: A similar compound with a chlorine atom instead of bromine, exhibiting comparable biological activities.
Uniqueness
3-(2-Bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chlorine-substituted counterpart .
Properties
Molecular Formula |
C16H11BrN4OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c17-13-9-5-4-8-12(13)15-18-19-16-21(15)20-14(23-16)10-22-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
VHYNCIFULBPXOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Origin of Product |
United States |
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